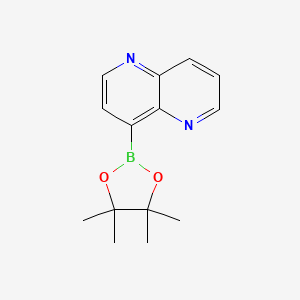
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- At room temperature, it appears as a colorless oil-like substance.
- This compound finds applications in pharmaceuticals and chemical intermediates.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine: , is a chemical compound with the empirical formula CHBO and a molecular weight of 127.98 g/mol.
準備方法
Synthetic Routes:
化学反応の分析
Reactions Types: It undergoes borylation, hydroboration, and coupling reactions.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: Used in synthetic organic chemistry for C-H functionalization and boron-containing compounds.
Medicine: Research on boron-based drugs and imaging agents.
Industry: As a building block for fine chemicals and materials.
作用機序
- The exact mechanism of action is context-dependent, but it often involves boron’s ability to stabilize transition states and facilitate bond formation.
- Molecular targets and pathways vary based on the specific application.
類似化合物との比較
Uniqueness: Its unique structure combines a naphthyridine core with a boron-containing group.
Similar Compounds: Other boron-containing compounds include 4-nitrophenyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester and 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
特性
分子式 |
C14H17BN2O2 |
|---|---|
分子量 |
256.11 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-9-16-11-6-5-8-17-12(10)11/h5-9H,1-4H3 |
InChIキー |
AJXZDDBSSKRQCL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


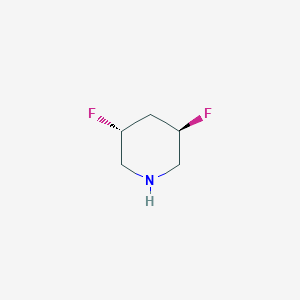
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)


![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
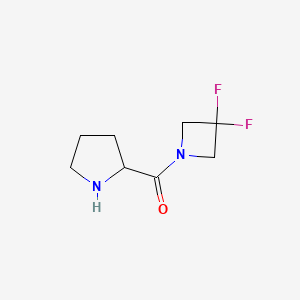
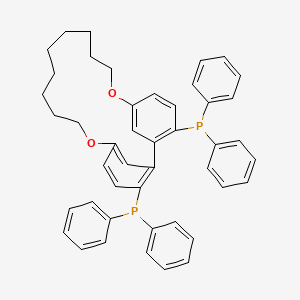
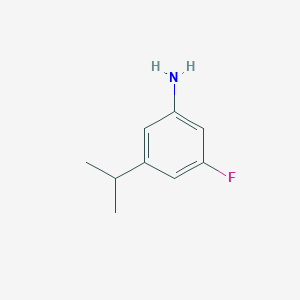
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

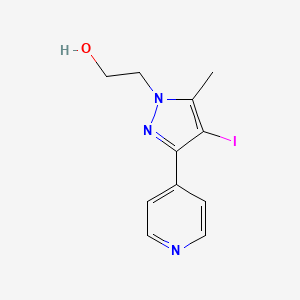
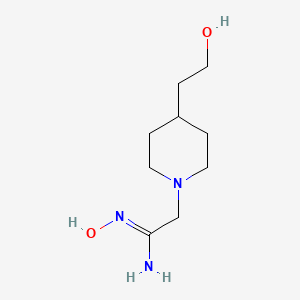
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
